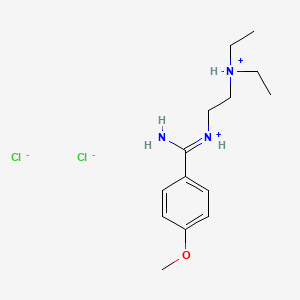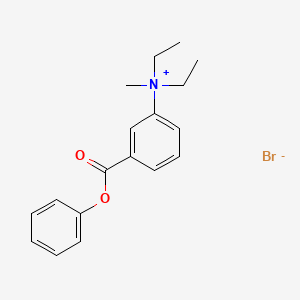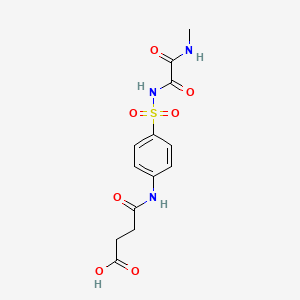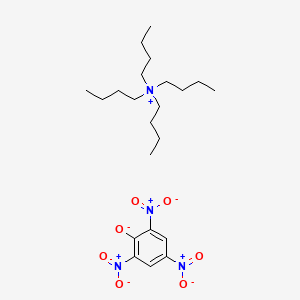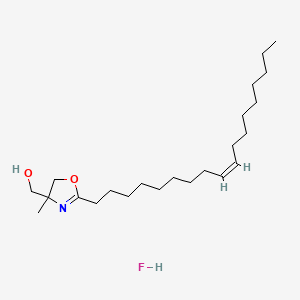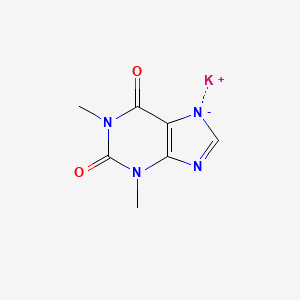
Dimethylarsine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylarsine bromide, also known as dimethyl bromoarsine, is an organoarsenic compound with the chemical formula C₂H₆AsBr. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in organic synthesis and other chemical processes.
Preparation Methods
Dimethylarsine bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsine with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment and techniques to handle the toxic and reactive nature of the compound.
Chemical Reactions Analysis
Dimethylarsine bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo substitution reactions with other halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethylarsine bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of dimethylarsine bromide involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and protein function. It can also induce oxidative stress and damage cellular components, leading to various biological effects.
Comparison with Similar Compounds
Dimethylarsine bromide can be compared with other similar compounds, such as:
Trimethylarsine: Another organoarsenic compound with similar reactivity but different chemical properties.
Dimethylarsinic acid: An oxidized form of dimethylarsine with distinct chemical and biological properties.
Arsenic trioxide: A well-known arsenic compound with different applications and toxicity profiles.
This compound is unique in its specific reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
676-71-1 |
|---|---|
Molecular Formula |
C2H6AsBr |
Molecular Weight |
184.89 g/mol |
IUPAC Name |
bromo(dimethyl)arsane |
InChI |
InChI=1S/C2H6AsBr/c1-3(2)4/h1-2H3 |
InChI Key |
CLPWFUUCALUFOY-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



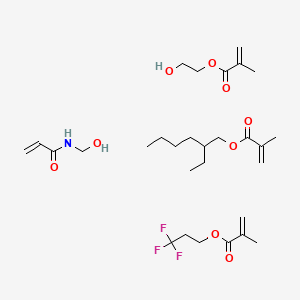

![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)


